2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide
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Overview
Description
2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide is a compound that belongs to the class of propargylamines Propargylamines are known for their versatile applications in pharmaceuticals and biological research due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide typically involves the reaction of propargylamine derivatives with appropriate acylating agents. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a catalyst . This method is favored for its efficiency and the ability to produce high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of solvent-free conditions and green chemistry principles is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propargylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted propargylamines.
Scientific Research Applications
2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting neuroprotective effects . The propargyl moiety is crucial for its activity, as it helps in stabilizing mitochondrial membranes and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another propargylamine used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness
2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase enzymes and its potential neuroprotective effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-9-15(3)10-13(16)14-12-8-6-5-7-11(12)2/h1,11-12H,5-10H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKHCJIOMNLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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